![molecular formula C15H15Cl2N3O2 B2933674 2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide CAS No. 2411199-67-0](/img/structure/B2933674.png)
2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide
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Overview
Description
2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both chloro and oxadiazole groups in the molecule suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 2-chlorobenzohydrazide can be reacted with a suitable carboxylic acid derivative to form the oxadiazole ring.
Alkylation: The oxadiazole intermediate is then alkylated with a suitable alkylating agent, such as a halomethyl compound, to introduce the 2-chlorophenyl group.
Amidation: The final step involves the reaction of the alkylated oxadiazole with cyclopropylamine and a suitable acylating agent to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the chloro groups, potentially leading to the formation of amine or hydroxy derivatives.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amine or hydroxy derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, oxadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound’s potential therapeutic effects could be investigated. For example, its antimicrobial properties might make it a candidate for developing new antibiotics or antifungal agents.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of oxadiazole derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide would depend on its specific biological target. Generally, oxadiazole derivatives can interact with enzymes or receptors, inhibiting their activity. The chloro groups may enhance binding affinity through halogen bonding, while the oxadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylacetamide
- 2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylbutanamide
Uniqueness
Compared to similar compounds, 2-Chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide may exhibit unique biological activities due to the specific positioning of the chloro and oxadiazole groups. These structural differences can influence the compound’s binding affinity and specificity towards biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
2-chloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c1-9(16)15(21)20(10-6-7-10)8-13-18-19-14(22-13)11-4-2-3-5-12(11)17/h2-5,9-10H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBVNZGGQRRAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=NN=C(O1)C2=CC=CC=C2Cl)C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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